3-Bromoheptan-4-one
Overview
Description
3-Bromoheptan-4-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the third carbon of a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoheptan-4-one can be synthesized through several methods. One common approach involves the bromination of heptan-4-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoheptan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-Hydroxyheptan-4-one or 3-Aminoheptan-4-one.
Reduction: 3-Bromoheptan-4-ol.
Oxidation: 3-Bromoheptanoic acid.
Scientific Research Applications
3-Bromoheptan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromoheptan-4-one involves its reactivity due to the presence of both the bromine atom and the carbonyl group. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can undergo nucleophilic addition. These properties make it a versatile compound in organic synthesis, allowing for the formation of various derivatives through different reaction pathways.
Comparison with Similar Compounds
3-Chloroheptan-4-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodoheptan-4-one: Contains an iodine atom in place of bromine.
Heptan-4-one: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromoheptan-4-one is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chloro and iodo counterparts. The bromine atom’s moderate electronegativity and size make it an ideal leaving group, facilitating various substitution reactions. This property, combined with the carbonyl group’s reactivity, makes this compound a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
3-bromoheptan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKVBRLKXVRUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466860 | |
Record name | 3-bromoheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-10-9 | |
Record name | 3-bromoheptan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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